molecular formula C9H17NO3 B13327262 4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid

4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid

Cat. No.: B13327262
M. Wt: 187.24 g/mol
InChI Key: MNOJXTJVMJAISV-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a piperidine ring substituted with a methoxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with formaldehyde and methanol to introduce the methoxymethyl group. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the carboxylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s ability to cross cell membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-1-methylpyrrolidine-4-carboxylic acid
  • 4-(Methoxymethyl)-1-methylpiperidine-4-carboxamide
  • 4-(Methoxymethyl)-1-methylpiperidine-4-carboxylate

Uniqueness

4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid is unique due to the presence of both a methoxymethyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, which are not observed in similar compounds. The presence of the methoxymethyl group also enhances the compound’s ability to interact with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

4-(methoxymethyl)-1-methylpiperidine-4-carboxylic acid

InChI

InChI=1S/C9H17NO3/c1-10-5-3-9(4-6-10,7-13-2)8(11)12/h3-7H2,1-2H3,(H,11,12)

InChI Key

MNOJXTJVMJAISV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(COC)C(=O)O

Origin of Product

United States

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